Cyclooctylurea
Overview
Description
Cyclooctylurea is an organic compound with the molecular formula C₉H₁₈N₂O It is a derivative of urea, where one of the hydrogen atoms is replaced by a cyclooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctylurea can be synthesized through the reaction of cyclooctylamine with isocyanates or carbamoyl chlorides. The general reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the isocyanate or carbamoyl chloride, leading to the formation of the urea derivative.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cyclooctylamine with phosgene to form the corresponding isocyanate intermediate, which then reacts with ammonia to yield this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclooctylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The urea group can participate in substitution reactions, where the cyclooctyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with different functional groups.
Scientific Research Applications
Cyclooctylurea has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclooctylurea involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific derivative and its application. For example, in antimicrobial research, this compound derivatives may inhibit bacterial enzymes, leading to the disruption of bacterial cell functions.
Comparison with Similar Compounds
Cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
Cyclopentylurea: Contains a cyclopentyl group.
Phenylurea: Contains a phenyl group.
Comparison: Cyclooctylurea is unique due to its larger cyclooctyl ring, which imparts different steric and electronic properties compared to its smaller ring counterparts. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other urea derivatives may not be as effective.
Properties
IUPAC Name |
cyclooctylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNHNVJSWPPXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303874 | |
Record name | cyclooctylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2191-67-5 | |
Record name | NSC163148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclooctylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOOCTYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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